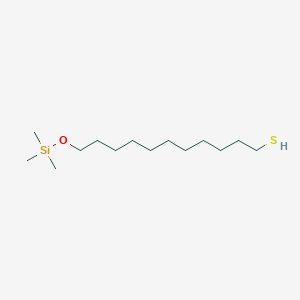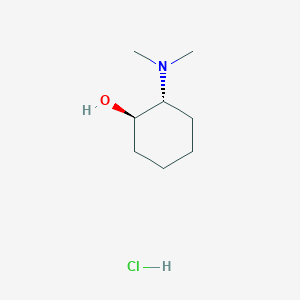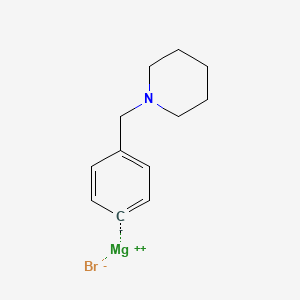![molecular formula C12H16BrMgN B3179412 Bromo[2-(1-piperidinylmethyl)phenyl]magnesium CAS No. 480424-81-5](/img/structure/B3179412.png)
Bromo[2-(1-piperidinylmethyl)phenyl]magnesium
Overview
Description
“Bromo[2-(1-piperidinylmethyl)phenyl]magnesium”, also known as PIPER, is a chemical compound with the molecular formula C12H16BrMgN . It is commonly used in laboratory settings .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES notation:Br [Mg]C1=C (CN2CCCCC2)C=CC=C1 . This indicates that the compound contains a bromine atom bonded to a magnesium atom, which is further bonded to a phenyl ring. The phenyl ring is substituted at the 2-position with a piperidinylmethyl group . Physical And Chemical Properties Analysis
“this compound” is a brown liquid with a density of 0.9220 g/mL . It has a molecular weight of 278.48 g/mol . It’s highly flammable and reacts violently with water .Scientific Research Applications
Grignard Reagent Synthesis and Applications
- The compound has been explored in the context of Grignard reagents, which are pivotal in organic synthesis. For instance, the synthesis of stable "inverse" sandwich complexes using activated magnesium, as demonstrated by Krieck et al. (2009), highlights the relevance of Bromo[2-(1-piperidinylmethyl)phenyl]magnesium in creating novel organometallic structures with unique properties like paramagnetism and solvatochromism (Krieck et al., 2009).
- Proost and Wibaut (1940) demonstrated the reactivity of bromopyridines with magnesium, forming Grignard reagents that can react with various electrophiles to produce functionalized pyridine derivatives. This research underscores the utility of this compound in synthesizing complex organic compounds (Proost & Wibaut, 1940).
Chemical Synthesis and Modifications
- The compound finds application in the synthesis of functionalized pyridines, as demonstrated by Song et al. (2004). They efficiently synthesized 5-bromopyridyl-2-magnesium chloride, a key intermediate in the preparation of Lonafarnib, an anticancer agent (Song et al., 2004).
- Pilarska et al. (2017) explored magnesium hydroxide and magnesium oxide, highlighting their applications in various fields, including as flame retardants and antibacterial agents. This study provides insights into the broader applications of magnesium compounds, including this compound (Pilarska et al., 2017).
Applications in Polymerization and Material Science
- Yi and Ma (2013) discussed the use of magnesium and calcium complexes in the ring-opening polymerization of rac-lactide, indicating potential applications of this compound in the field of polymer chemistry (Yi & Ma, 2013).
Magnesium's Role in Human Health
- Although not directly related to this compound, the study by de Baaij et al. (2015) on magnesium's implications in health and disease is noteworthy. It provides a broader context for understanding the significance of magnesium in biological systems (de Baaij et al., 2015).
Safety and Hazards
“Bromo[2-(1-piperidinylmethyl)phenyl]magnesium” is a hazardous chemical. It may cause respiratory irritation, severe skin burns, and eye damage. It’s highly flammable and may form explosive peroxides. It reacts violently with water and is suspected of causing cancer . Safety measures include avoiding heat, sparks, open flames, and hot surfaces. In case of skin contact, immediately remove all contaminated clothing and rinse skin with water .
properties
IUPAC Name |
magnesium;1-(phenylmethyl)piperidine;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N.BrH.Mg/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13;;/h1,3-4,7H,2,5-6,9-11H2;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QETSHHYKPZNLTP-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=CC=[C-]2.[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrMgN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylmethoxybutanoic acid](/img/structure/B3179343.png)
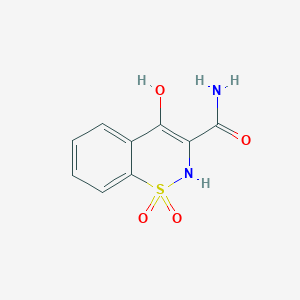
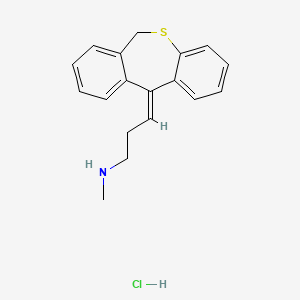
![Trimethyl[(2-methyl-2-propenyl)oxy]silane](/img/structure/B3179361.png)
![Methyl 2-hydroxy-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetate](/img/structure/B3179364.png)
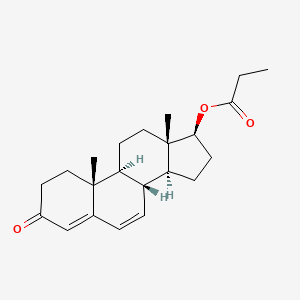

![7,13-Dihydroxy-1,3,5,7,9,11,13,15-octakis(2-methylpropyl)-2,4,6,8,10,12,14,16,17,18,19-undecaoxa-1,3,5,7,9,11,13,15-octasilatetracyclo[9.5.1.13,9.15,15]nonadecane](/img/structure/B3179378.png)
![4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]benzoic acid;hydrochloride](/img/structure/B3179384.png)
